Phenyl 2-pyridyl ketoxime
Overview
Description
Phenyl 2-pyridyl ketoxime, also known as phenyl-α-pyridyl ketoxime or phenyl (2-pyridinyl)methanone oxime, is an organic compound with the molecular formula C₁₂H₁₀N₂O. It is a derivative of 2-pyridyl ketone, where the oxime group is attached to the carbonyl carbon. This compound is known for its ability to form complexes with various metal ions, making it valuable in coordination chemistry and other scientific applications .
Mechanism of Action
Target of Action
Phenyl 2-pyridyl ketone oxime primarily targets transition and heavy metal ions such as Co²⁺, Ni²⁺, Zn²⁺, Pb²⁺, Fe²⁺, Fe³⁺, Cr³⁺, and La³⁺ . These ions play crucial roles in various biological processes, including enzymatic reactions and signal transduction.
Mode of Action
The compound interacts with its targets through a complexation reaction . This interaction involves the formation of a complex between the metal ion and the oxime group of the compound. The exact nature of this interaction and the resulting changes are subject to further investigation.
Biochemical Pathways
The complexation reaction of Phenyl 2-pyridyl ketone oxime with metal ions can affect various biochemical pathways, particularly those involving the targeted metal ions. The downstream effects of these interactions are complex and depend on the specific metal ion involved .
Result of Action
The result of the compound’s action is the formation of trinuclear clusters, as observed in its reaction with nickel (II) sulfate hexahydrate . These clusters have been characterized as inverse-9-metallacrown-3
Action Environment
The action, efficacy, and stability of Phenyl 2-pyridyl ketone oxime can be influenced by various environmental factors. For instance, the presence of different anions (OH⁻, Cl⁻, ClO₄⁻, 2,4-D) can affect the compound’s interaction with copper perchlorate, leading to the formation of trinuclear clusters .
Biochemical Analysis
Biochemical Properties
Phenyl 2-pyridyl ketone oxime plays a significant role in biochemical reactions, particularly in the formation of complexes with transition and heavy metal ions such as cobalt, nickel, zinc, lead, iron, chromium, and lanthanum . These interactions are potentiometric and involve the formation of stable complexes that can be used in various biochemical applications. The compound interacts with enzymes and proteins, influencing their activity and stability. For example, phenyl 2-pyridyl ketone oxime has been used in the preparation of inverse-9-metallacrown-3, trinuclear clusters .
Cellular Effects
Phenyl 2-pyridyl ketone oxime induces cellular senescence-like alterations in human diploid fibroblasts via nitric oxide production . Treatment with phenyl 2-pyridyl ketone oxime reduces the viability of young human diploid fibroblasts in a dose- and time-dependent manner, resulting in senescence-associated β-galactosidase staining and G2/M cell cycle arrest . The compound also elevates the levels of senescence-associated proteins such as phosphorylated extracellular signal-regulated kinase 1/2, caveolin-1, p53, p16 (ink4a), and p21 (waf1) . Additionally, phenyl 2-pyridyl ketone oxime transiently increases reactive oxygen species production and induces antioxidant enzymes .
Molecular Mechanism
The molecular mechanism of phenyl 2-pyridyl ketone oxime involves its interaction with nitric oxide synthase, leading to increased nitric oxide production . This interaction results in the induction of cellular senescence through the activation of senescence-associated proteins and cell cycle arrest . The compound also forms stable complexes with metal ions, which can influence various biochemical pathways and enzyme activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phenyl 2-pyridyl ketone oxime change over time. The compound is stable under standard laboratory conditions and can form complexes with metal ions over extended periods . Its effects on cellular function, such as the induction of cellular senescence, are time-dependent and can vary based on the duration of exposure . Long-term exposure to phenyl 2-pyridyl ketone oxime can lead to sustained cellular senescence and alterations in cell signaling pathways .
Dosage Effects in Animal Models
The effects of phenyl 2-pyridyl ketone oxime vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can induce significant cellular senescence and toxicity . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. High doses of phenyl 2-pyridyl ketone oxime can lead to adverse effects, including oxidative stress and cell death .
Metabolic Pathways
Phenyl 2-pyridyl ketone oxime is involved in metabolic pathways that include its interaction with metal ions and enzymes . The compound can influence metabolic flux and metabolite levels by forming stable complexes with metal ions, which can affect enzyme activities and biochemical reactions . These interactions can lead to changes in cellular metabolism and the regulation of metabolic pathways.
Transport and Distribution
Within cells and tissues, phenyl 2-pyridyl ketone oxime is transported and distributed through interactions with transporters and binding proteins . The compound can accumulate in specific cellular compartments, influencing its localization and activity . The transport and distribution of phenyl 2-pyridyl ketone oxime are essential for its biochemical effects and interactions with biomolecules.
Subcellular Localization
Phenyl 2-pyridyl ketone oxime exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interactions with enzymes and proteins, as well as its role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl 2-pyridyl ketoxime can be synthesized through the reaction of phenyl 2-pyridyl ketone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds under mild conditions, with the oxime forming as a crystalline solid upon cooling .
Industrial Production Methods
While specific industrial production methods for phenyl 2-pyridyl ketone oxime are not widely documented, the general approach involves the same principles as laboratory synthesis. Scaling up the reaction would require optimization of reaction conditions, purification processes, and safety measures to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Phenyl 2-pyridyl ketoxime undergoes various chemical reactions, including:
Complexation Reactions: It forms complexes with transition and heavy metal ions such as cobalt, nickel, zinc, lead, iron, and chromium.
Substitution Reactions: The oxime group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Complexation: Reagents such as metal salts (e.g., nickel sulfate hexahydrate) are used in the absence of an external base to form metal complexes.
Substitution: Reagents like acyl halides or anhydrides can be used to introduce new functional groups to the oxime.
Major Products Formed
Scientific Research Applications
Phenyl 2-pyridyl ketoxime has several scientific research applications:
Coordination Chemistry: It is used to study the complexation behavior with various metal ions, aiding in the understanding of coordination compounds.
Material Science:
Biological Studies: Its ability to form complexes with metal ions makes it useful in studying metalloproteins and other biologically relevant metal complexes.
Medicinal Chemistry: The compound and its derivatives are explored for potential therapeutic applications, including as enzyme inhibitors and antimicrobial agents.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-pyridyl ketone oxime: Similar in structure but with a methyl group instead of a phenyl group.
Di-2-pyridyl ketone oxime: Contains two pyridyl groups, leading to different complexation behavior.
2-Benzoylpyridine ketoxime: Another derivative with a benzoyl group, showing different reactivity and applications.
Uniqueness
Phenyl 2-pyridyl ketoxime is unique due to its specific structure, which allows it to form stable complexes with a wide range of metal ions. This versatility makes it valuable in various fields, from coordination chemistry to medicinal research .
Properties
IUPAC Name |
N-[phenyl(pyridin-2-yl)methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c15-14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h1-9,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJDEVMJZLLAHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062003 | |
Record name | Methanone, phenyl-2-pyridinyl-, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | Phenyl 2-pyridyl ketoxime | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16542 | |
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CAS No. |
1826-28-4 | |
Record name | Phenyl 2-pyridyl ketoxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1826-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanone, phenyl-2-pyridinyl-, oxime | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methanone, phenyl-2-pyridinyl-, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenyl 2-pyridyl ketone oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.795 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Phenyl 2-pyridyl ketone oxime (C12H10N2O) has a molecular weight of 198.22 g/mol. [] Its structure consists of a phenyl ring and a pyridine ring connected by a C=N-OH group. The oxime group (C=N-OH) provides two potential donor atoms (N and O) for coordination to metal ions. []
A: Phenyl 2-pyridyl ketone oxime acts as a bidentate ligand, primarily coordinating to metal ions through the nitrogen atom of the pyridine ring and the nitrogen atom of the oxime group (κ2N,N′). [, ] This coordination mode has been observed in various complexes with transition metals like Nickel(II), Copper(II), and Cadmium(II). [, , ]
ANone: A range of metal complexes with diverse nuclearities and structural motifs have been synthesized using Phenyl 2-pyridyl ketone oxime. Examples include:
- Mononuclear complexes: These often feature the metal ion coordinated to three molecules of Phenyl 2-pyridyl ketone oxime, forming a distorted octahedral geometry. []
- Dinuclear complexes: Bridging chloride ions can link two metal centers, each coordinated to Phenyl 2-pyridyl ketone oxime ligands. []
- Higher-order clusters: Phenyl 2-pyridyl ketone oxime has been employed in the synthesis of hexanuclear Nickel(II) clusters, [] octanuclear and tetradecanuclear Manganese clusters, [] and even a Mn32 cluster exhibiting single-molecule magnet behavior. []
A: Phenyl 2-pyridyl ketone oxime, along with other 2-pyridyloximate ligands, has proven valuable in synthesizing manganese clusters exhibiting SMM behavior. [, ] The ligand's ability to facilitate strong magnetic exchange interactions between metal centers contributes to the desirable magnetic properties observed in these SMMs.
A: Replacing the phenyl group with a methyl group (forming Methyl 2-pyridyl ketone oxime) can influence the nuclearity and magnetic properties of the resulting manganese clusters. [] This highlights the potential for structure-activity relationship (SAR) studies by modifying the substituents on the ligand to fine-tune the properties of the metal complexes.
ANone: Researchers employ various spectroscopic methods for characterization, including:
- Infrared (IR) spectroscopy: Analyzing IR bands helps identify the coordination modes of the ligand and the presence of specific functional groups. [, ]
- Single-crystal X-ray diffraction: This technique provides detailed structural information about the complexes, including bond lengths, bond angles, and overall geometry. [, , , ]
A: Research indicates the potential application of Phenyl 2-pyridyl ketone oxime and its derivatives as carriers in silver-selective electrodes. [] This highlights the versatility of this compound beyond its use in coordination chemistry.
A: Computational studies, such as those used to understand single-molecule magnet properties in dinuclear cobalt(iii)-dysprosium(iii) complexes, [] are crucial for interpreting experimental data and designing new complexes with tailored properties.
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